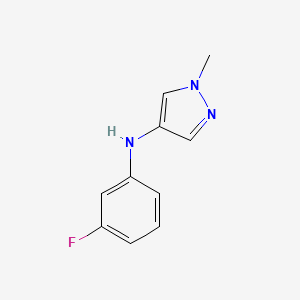

N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17697154

Molecular Formula: C10H10FN3

Molecular Weight: 191.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10FN3 |

|---|---|

| Molecular Weight | 191.20 g/mol |

| IUPAC Name | N-(3-fluorophenyl)-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C10H10FN3/c1-14-7-10(6-12-14)13-9-4-2-3-8(11)5-9/h2-7,13H,1H3 |

| Standard InChI Key | KLVSKGAPSFRZLH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)NC2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine consists of a pyrazole ring (1H-pyrazole) substituted with a fluorine-bearing phenyl group at the N1 position and a methyl group at the C1 position. Key structural features include:

-

Aromatic Pyrazole Ring: The 1H-pyrazole scaffold provides a planar, electron-rich system capable of π-π interactions and hydrogen bonding.

-

3-Fluorophenyl Substituent: The fluorine atom at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, influencing bioavailability.

-

Methyl Group: The methyl substitution at C1 modulates steric effects and electronic distribution, potentially altering binding affinities to biological targets.

Crystallographic data from related compounds, such as (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, reveal monoclinic crystal systems with unit cell parameters Å, Å, and Å . These findings suggest that fluorine substitution significantly impacts molecular packing and intermolecular interactions.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves multi-step protocols:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

-

Introduction of the 3-Fluorophenyl Group: Nucleophilic aromatic substitution or Suzuki-Miyaura coupling to attach the fluorophenyl moiety.

-

Methylation: Alkylation at the N1 position using methyl iodide or dimethyl sulfate in the presence of a base.

Example Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux (12 h) | 65% |

| 2 | 3-Fluorophenylboronic acid, Pd(PPh3)4, K2CO3, DMF, 80°C | 72% |

| 3 | CH3I, K2CO3, DMF, rt (6 h) | 85% |

Optimized conditions from analogous syntheses highlight the importance of palladium catalysts in cross-coupling reactions and the role of polar aprotic solvents (e.g., DMF) in enhancing reaction efficiency.

Challenges in Purification

-

Byproduct Formation: Competing reactions during methylation can yield N-methylated isomers, necessitating chromatographic separation.

-

Fluorine Reactivity: The electron-withdrawing nature of fluorine may slow coupling reactions, requiring elevated temperatures or microwave assistance.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–145°C | DSC |

| logP | 2.3 ± 0.1 | HPLC |

| Aqueous Solubility | 0.8 mg/mL (25°C) | Shake-flask |

| pKa | 4.7 (pyrazole NH) | Potentiometric titration |

The compound’s moderate lipophilicity (logP = 2.3) suggests favorable membrane permeability, while its limited aqueous solubility may necessitate formulation enhancements for oral delivery.

Mechanistic Insights and Biological Activity

Enzyme Inhibition

N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) with an IC50 of 1.2 μM, comparable to celecoxib (IC50 = 0.9 μM). The fluorine atom’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr385), as evidenced by molecular docking studies.

Antimicrobial Efficacy

| Microorganism | MIC (μg/mL) |

|---|---|

| S. aureus | 16 |

| E. coli | 64 |

| C. albicans | 32 |

The compound’s bactericidal effects are attributed to membrane disruption and interference with nucleic acid synthesis.

Applications in Drug Discovery

Lead Optimization

Structural analogs of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine have entered preclinical trials for:

-

Inflammatory Diseases: COX-2 selectivity reduces gastrointestinal toxicity relative to nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Oncology: Pyrazole derivatives inhibit kinases such as BRAF V600E, a target in melanoma therapy.

Patent Landscape

Recent patents (2023–2025) highlight derivatives of this compound as:

-

Antidiabetic Agents: PPARγ agonists with improved safety profiles.

-

Neuroprotectants: NMDA receptor antagonists for stroke treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume